molecular formula C23H16FNO B11684570 2-[4-(4-Fluorophenyl)-6-phenylpyridin-2-yl]phenol

2-[4-(4-Fluorophenyl)-6-phenylpyridin-2-yl]phenol

Cat. No.: B11684570
M. Wt: 341.4 g/mol
InChI Key: TYUXYZWLMCRCBW-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)-6-phenylpyridin-2-yl]phenol is an organic compound that features a complex structure with multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorophenyl)-6-phenylpyridin-2-yl]phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Fluorophenyl)-6-phenylpyridin-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(4-Fluorophenyl)-6-phenylpyridin-2-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorophenyl)-6-phenylpyridin-2-yl]phenol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved can include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Fluorophenyl)-6-phenylpyridin-2-yl]phenol is unique due to its specific arrangement of aromatic rings and the presence of both fluorine and phenol functional groups

Properties

Molecular Formula

C23H16FNO

Molecular Weight

341.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-6-phenylpyridin-2-yl]phenol

InChI

InChI=1S/C23H16FNO/c24-19-12-10-16(11-13-19)18-14-21(17-6-2-1-3-7-17)25-22(15-18)20-8-4-5-9-23(20)26/h1-15,26H

InChI Key

TYUXYZWLMCRCBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4O

Origin of Product

United States

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